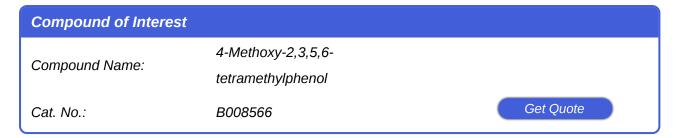


Application Note: Mass Spectrometric Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-tetramethylphenol, a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. The protocols outlined herein are designed to facilitate the sensitive and specific detection and quantification of this analyte using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This note includes predicted fragmentation patterns, instrument parameters, and data presentation formats.

Introduction

4-Methoxy-2,3,5,6-tetramethylphenol, with a molecular formula of $C_{11}H_{16}O_2$ and a molecular weight of 180.24 g/mol , is a methylated and methoxylated phenol derivative.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This application note details appropriate methodologies for its analysis by both GC-MS and LC-MS, providing researchers with the necessary tools to incorporate this analysis into their workflows.

Predicted Mass Spectrometry Fragmentation



Direct experimental mass spectra for **4-Methoxy-2,3,5,6-tetramethylphenol** are not readily available in public databases. However, by examining the fragmentation patterns of structurally similar compounds, such as 2,3,5,6-tetramethylphenol and 2,3,4,6-tetramethylphenol, a likely fragmentation pathway can be predicted.[2][3][4]

Upon electron ionization (EI), the molecule is expected to form a molecular ion at m/z 180. The primary fragmentation event is likely the loss of a methyl group (CH₃•) from one of the aromatic methyl substituents or the methoxy group, leading to a stable benzylic or oxonium ion. The most probable fragmentation is the loss of a methyl radical to form a highly stable ion at m/z 165. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the phenolic structure.

Key Predicted Fragments:

- m/z 180: Molecular ion [M]+•
- m/z 165: [M CH₃]⁺ (likely the base peak)
- m/z 137: [M CH₃ CO]⁺

Quantitative Data Presentation

The following table represents a hypothetical, yet expected, set of results for the GC-MS analysis of **4-Methoxy-2,3,5,6-tetramethylphenol**, illustrating how quantitative data can be structured for clarity and comparison.

Analyte	Retention Time	Quantifier Ion	Qualifier Ion 1	Qualifier Ion 2
	(min)	(m/z)	(m/z)	(m/z)
4-Methoxy- 2,3,5,6- tetramethylpheno	12.5 (Predicted)	165	180	137

Experimental Protocols



Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of **4-Methoxy-2,3,5,6-tetramethylphenol** using a standard GC-MS system with electron ionization.

- a. Sample Preparation:
- Accurately weigh 1 mg of the **4-Methoxy-2,3,5,6-tetramethylphenol** standard.
- Dissolve the standard in 1 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 μg/mL).
- For unknown samples, use a compatible extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and dissolve the final extract in the same solvent used for the standards.
- b. GC-MS Instrument Parameters:



Parameter	Setting			
Gas Chromatograph				
Injection Volume	1 μL			
Injection Mode	Splitless			
Inlet Temperature	250 °C			
Carrier Gas	Helium			
Column Flow	1.0 mL/min (Constant Flow)			
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent)			
Oven Program	Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min			
Mass Spectrometer				
Ionization Mode	Electron Ionization (EI)			
Electron Energy	70 eV			
Source Temperature	230 °C			
Quadrupole Temperature	150 °C			
Mass Range	m/z 40-450			
Scan Mode	Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification			

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of **4-Methoxy-2,3,5,6-tetramethylphenol** using a reverse-phase LC system coupled to a mass spectrometer with electrospray ionization (ESI).

a. Sample Preparation:



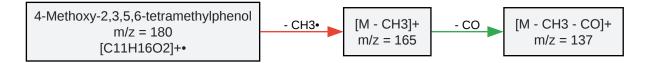
- Prepare stock and calibration standards as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., methanol or acetonitrile).
- $\bullet\,$ Ensure all samples and standards are filtered through a 0.22 μm syringe filter before injection.

b. LC-MS Instrument Parameters:

Parameter	Setting	
Liquid Chromatograph		
Column	C18 reverse-phase, 2.1 mm x 100 mm, 2.6 μm particle size (or equivalent)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	
Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative	
Capillary Voltage	3.5 kV (Positive), -3.0 kV (Negative)	
Drying Gas Temperature	325 °C	
Drying Gas Flow	8 L/min	
Nebulizer Pressure	35 psi	
Mass Range	m/z 50-500	



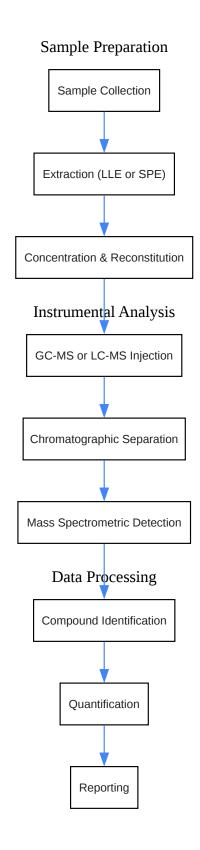
Visualizations



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Caption: Predicted EI fragmentation pathway of **4-Methoxy-2,3,5,6-tetramethylphenol**.





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Caption: General experimental workflow for mass spectrometric analysis.



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